molecular formula C7H2F2N2O2 B1420064 2,4-Difluoro-3-nitrobenzonitrile CAS No. 1186194-75-1

2,4-Difluoro-3-nitrobenzonitrile

Cat. No.: B1420064
CAS No.: 1186194-75-1
M. Wt: 184.1 g/mol
InChI Key: HESWWHRCQMLPFT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

2,4-Difluoro-3-nitrobenzonitrile: is an organic compound with the molecular formula C7H2F2N2O2 . It is a derivative of benzonitrile, where two fluorine atoms are substituted at the 2nd and 4th positions, and a nitro group is substituted at the 3rd position. This compound is known for its applications in various fields, including pharmaceuticals and agrochemicals .

Scientific Research Applications

2,4-Difluoro-3-nitrobenzonitrile has several applications in scientific research:

Safety and Hazards

2,4-Difluoro-3-nitrobenzonitrile is considered hazardous. It is toxic if swallowed, in contact with skin, or if inhaled . It can cause skin irritation, serious eye irritation, and may cause respiratory irritation . Safety measures include avoiding breathing its dust/fume/gas/mist/vapors/spray, avoiding contact with skin and eyes, and using it only in well-ventilated areas or under a chemical fume hood .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,4-Difluoro-3-nitrobenzonitrile typically involves the reaction of 2,4-difluorobromobenzene with sodium cyanide in the presence of a composite catalyst such as cuprous iodide and potassium iodide. The reaction is carried out under nitrogen protection at temperatures ranging from 100°C to 150°C for 20-48 hours .

Industrial Production Methods: In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of alkyl benzene as a solvent and the reaction is optimized to ensure high yield and purity. The reaction mixture is filtered, and the filtrate is decompressed and fractionated to obtain the final product .

Chemical Reactions Analysis

Types of Reactions: 2,4-Difluoro-3-nitrobenzonitrile undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

Comparison with Similar Compounds

Uniqueness: 2,4-Difluoro-3-nitrobenzonitrile is unique due to the specific positioning of the fluorine and nitro groups, which imparts distinct chemical and physical properties. This unique structure allows for specific interactions in chemical reactions and biological systems, making it valuable in various applications .

Properties

IUPAC Name

2,4-difluoro-3-nitrobenzonitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H2F2N2O2/c8-5-2-1-4(3-10)6(9)7(5)11(12)13/h1-2H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HESWWHRCQMLPFT-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1C#N)F)[N+](=O)[O-])F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H2F2N2O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

184.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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